Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Description
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (CAS: 851225-42-8) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 5 and an ethyl carboxylate at position 2. Its molecular formula is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.28 g/mol and an exact mass of 234.00205 . The thiadiazole ring, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAHRCSDOPUOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493331 | |
| Record name | Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-35-8 | |
| Record name | Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazonoyl Halide-Thione [3+2] Cycloaddition
The reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate (5a ) with benzyl 2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbodithioate (3b ) in ethanol containing triethylamine yields ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate via a [3+2] cycloaddition mechanism. The process involves:
- Formation of thiohydrazonate intermediate : The hydrazonoyl chloride (5a ) reacts with the thione (3b ) to generate a thiohydrazonate (7 ).
- Cyclization : Intramolecular cyclization of 7 produces the 1,2,4-thiadiazole core.
- Elimination : Alkyl mercaptan is eliminated to yield the final product.
Reaction Conditions :
- Solvent: Ethanol
- Base: Triethylamine (2 equiv)
- Temperature: Reflux (78°C)
- Time: 6–8 hours
- Yield: 72–78%
Key Spectral Data :
Alternative Route via Hydrazinecarbothioamide Intermediates
Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11 ) reacts with 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (1 ) in 2-propanol to form the target compound through a cyclocondensation pathway. The mechanism proceeds via:
- Nucleophilic attack : The hydrazine group of 11 attacks the carbonyl carbon of 1 .
- Cyclodehydration : Elimination of water forms the thiadiazole ring.
Optimized Parameters :
Thiosemicarbazide Cyclization Strategies
POCl$$ _3 $$-Mediated Cyclization
Benzoic acid and thiosemicarbazide undergo cyclization in the presence of phosphorus oxychloride (POCl$$ _3 $$) to yield 2-amino-5-phenyl-1,3,4-thiadiazole, which is subsequently functionalized to the target compound.
Stepwise Procedure :
- Formation of 2-amino-5-phenyl-1,3,4-thiadiazole :
- Esterification : The amino group is replaced with ethyl carboxylate using ethyl chloroacetate and potassium carbonate in acetone.
Critical Data :
- Melting Point: 158–160°C
- $$ ^{13}C $$-NMR (50 MHz, DMSO-d$$ _6 $$): δ 167.2 (C=O), 153.8 (C=N), 129.4–126.3 (Ar–C), 61.5 (–OCH$$ _2 $$CH$$ _3 $$), 14.1 (–OCH$$ _2 $$CH$$ _3 $$)
Functionalization of Dithiocarbamate Derivatives
Dithiocarbamate-Alkylation Approach
2-Amino-5-phenyl-1,3,4-thiadiazole reacts with carbon disulfide (CS$$ _2 $$) and ethyl chloroacetate in a one-pot reaction to form this compound.
Synthetic Protocol :
- Dithiocarbamate Formation :
- Reagents: 2-Amino-5-phenyl-1,3,4-thiadiazole (1 equiv), CS$$ _2 $$ (2 equiv), KOH (1.5 equiv)
- Conditions: 0°C, 30 minutes
- Alkylation : Addition of ethyl chloroacetate (1.2 equiv) and reflux in acetone for 3 hours.
Comparative Analysis of Synthetic Methods
Structural and Computational Characterization
Spectroscopic Validation
DFT Studies
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic Potential : Localized negative charge on the thiadiazole nitrogen atoms.
Scientific Research Applications
Chemistry
EPC serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desired properties.
Biology
EPC has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies show that EPC exhibits effectiveness against multidrug-resistant bacterial strains, highlighting its potential in combating antibiotic resistance.
- Antifungal Properties : The compound has demonstrated antifungal activity in various assays.
- Anticancer Properties : EPC has shown promise in reducing tumor growth in xenograft models derived from human breast cancer cells .
Medicine
EPC is explored for therapeutic applications:
- Drug Development : Its interactions with specific enzymes or receptors suggest potential as a drug candidate targeting various diseases. For instance, modifications in the phenyl ring can enhance binding affinity and efficacy against cancer cells .
Industry
In industrial applications, EPC is utilized in:
- Agrochemicals : Its stability makes it suitable for use in pesticides and herbicides.
- Dyes : The compound's reactivity allows it to be used in the production of various dyes.
Anticancer Efficacy
A study demonstrated that EPC significantly reduced tumor size in xenograft models derived from human breast cancer cells compared to control groups. This suggests its potential as a therapeutic agent .
Antimicrobial Testing
In vitro tests against multidrug-resistant bacterial strains indicated that EPC retained effectiveness where conventional antibiotics failed. This highlights its potential role in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The phenyl group enhances the compound’s binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives
Ethyl 5-Chloro-1,2,4-Thiadiazole-3-Carboxylate (CAS: 1346147-95-2)
- Structural Difference : Chlorine replaces the phenyl group at position 3.
- Molecular Weight : 192.62 g/mol .
- Safety : Classified as hazardous (H301-H311-H331), indicating higher acute toxicity than the phenyl analog .
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate (CAS: 1989671-63-7)
Oxadiazole Analogs
Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)
- Structural Difference : Oxygen replaces sulfur in the heterocyclic ring.
- Synthesis : Prepared via the amidoxime route, contrasting with thiadiazole cyclization methods .
- Electronic Properties : The oxadiazole ring is less electron-rich due to oxygen’s higher electronegativity, reducing stability under acidic conditions compared to thiadiazoles .
- Bioactivity : Oxadiazoles are often explored as bioisosteres for carboxylic acids, offering improved metabolic stability .
Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS: 40699-38-5)
Triazole Derivatives
Ethyl 3-(3-Trifluoromethylphenyl)-1H-1,2,4-Triazole-5-Carboxylate (CAS: 1087784-68-6)
- Structural Difference : A triazole ring replaces the thiadiazole core, with a trifluoromethylphenyl substituent.
- Molecular Weight : 287.23 g/mol .
- Bioactivity : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles in drug design .
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-Triazole-3-Carboxylate
Bioactivity Comparison
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 234.28 | 2.8 | 0.15 (DMSO) |
| Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | 192.62 | 1.5 | 1.2 (DMSO) |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 170.17 | 1.2 | 5.6 (Water) |
Biological Activity
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (EPC) is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
EPC features a five-membered ring containing two nitrogen atoms and one sulfur atom, with an ethyl group and a phenyl group attached. The molecular formula is with a molar mass of approximately 234.27 g/mol. The presence of the phenyl group enhances stability and reactivity, making it valuable in various chemical and pharmaceutical applications.
The biological activity of EPC is attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions that lead to biological effects. The phenyl group increases the compound’s binding affinity and specificity, contributing to its overall biological activity.
Antimicrobial Activity
EPC has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
Research indicates that EPC demonstrates antifungal properties against several fungal strains, including Candida albicans. The compound inhibits fungal growth by affecting cell membrane integrity and inhibiting ergosterol biosynthesis .
Anticancer Properties
EPC has shown promising anticancer activity in various studies. It has been tested against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (Jurkat). The compound's IC50 values indicate potent cytotoxic effects, often comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of cell wall synthesis |
| Antifungal | Candida albicans | Not specified | Inhibition of ergosterol biosynthesis |
| Anticancer | MCF-7 (breast cancer) | 1.61 ± 1.92 | Induction of apoptosis and cell cycle arrest |
| HT-29 (colon cancer) | 1.98 ± 1.22 | Inhibition of proliferation | |
| Jurkat (leukemia) | Not specified | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring or the thiadiazole structure can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the binding affinity to target proteins and overall efficacy .
Case Studies
Several case studies have explored the efficacy of EPC in preclinical models:
- Anticancer Efficacy : A study demonstrated that EPC reduced tumor growth in xenograft models derived from human breast cancer cells. The treatment led to significant reductions in tumor size compared to control groups, indicating its potential as a therapeutic agent .
- Antimicrobial Testing : In vitro testing against multidrug-resistant bacterial strains showed that EPC retained effectiveness where conventional antibiotics failed, highlighting its potential role in combating antibiotic resistance .
Q & A
Q. What are the established synthetic routes for Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate under reflux in ethanol, yielding triazole or thiadiazole derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reagents. Catalysts like acetic acid or bases (e.g., K₂CO₃) may accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures completion, and purification via silica gel chromatography or recrystallization improves yield .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and aromaticity. For instance, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and bond angles in crystalline derivatives. Cross-validation with elemental analysis ensures purity .
Q. What safety protocols should be followed during the synthesis of this compound?
Methodological Answer: Use fume hoods to prevent inhalation of volatile intermediates (e.g., thiols or hydrazines). Wear nitrile gloves and lab coats to avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Emergency protocols for ingestion include immediate medical consultation. Hazardous byproducts (e.g., H₂S) require gas traps. Safety data sheets (SDS) for precursors like ethyl carbethoxyformimidate must be reviewed for toxicity profiles .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing efficient synthesis pathways?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics. For example, the ICReDD program combines reaction path searches with experimental data to narrow optimal conditions. Computational screening of solvent effects (via COSMO-RS) or catalyst interactions (e.g., Fukui indices) reduces trial-and-error experimentation. Machine learning models trained on reaction databases can propose novel routes or predict yields .
Q. How do structural modifications at the 5-position of the thiadiazole ring affect biological activity, and what methodologies validate these effects?
Methodological Answer: Substituents like phenyl groups enhance lipophilicity, influencing membrane permeability. Biological activity is validated via in vitro assays (e.g., enzyme inhibition) and molecular docking. For example, docking studies with target proteins (e.g., kinases) assess binding affinity and steric compatibility. Structure-activity relationships (SAR) are built by synthesizing analogs with electron-withdrawing/donating groups and comparing IC₅₀ values .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Methodological Answer: Contradictions often arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. High-resolution MS distinguishes isotopic patterns from adducts. For tautomers, variable-temperature NMR or computational simulations (e.g., Gaussian) predict dominant forms. Repurification via preparative HPLC eliminates interfering impurities .
Q. What strategies mitigate competing side reactions during cyclocondensation steps?
Methodological Answer: Side reactions like over-alkylation or oxidation are minimized by:
- Temperature control : Lower temperatures reduce kinetic byproducts.
- Protecting groups : Use Boc or acetyl groups to block reactive sites.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) direct regioselectivity.
- Stoichiometry : Limit excess reagents (e.g., carbethoxyformimidate) to prevent dimerization.
Reaction monitoring via LC-MS identifies intermediates for real-time adjustment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
